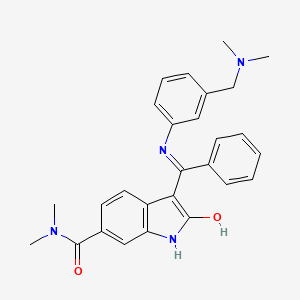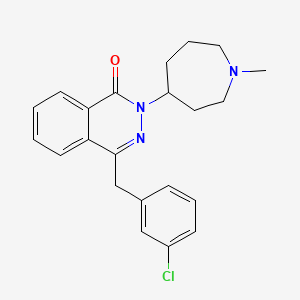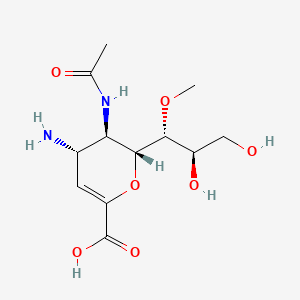
BIX02189
Vue d'ensemble
Description
BIX 02189 est un inhibiteur puissant et sélectif de MEK5 (Mitogen-activated protein kinase kinase 5) avec une CI50 de 1,5 nM. Il inhibe également l'activité catalytique d'ERK5 (Extracellular signal-regulated kinase 5) avec une CI50 de 59 nM . Ce composé est largement utilisé dans la recherche scientifique en raison de sa spécificité et de son efficacité pour inhiber ces kinases.
Applications De Recherche Scientifique
BIX 02189 has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
BIX02189 is an experimental, small molecule inhibitor that primarily targets mitogen-activated protein kinase kinase 5 (MEK5) and ERK5 (MAPK7) . It is more potent than BIX02188, a compound described in the same context . This compound also inhibits the catalytic activity of ERK5 .
Mode of Action
this compound blocks MEK5 and ERK5 catalytic activity with IC50 values of 1.5 nM and 59 nM, respectively . It shows inhibitory activity against CSF1R (FMS) with an IC50 of 46 nM but displays no activity against related kinases MEK1, MEK2, ERK1, p38α, JNK2, EGFR, and STK16 with IC50 values of >3.7 μM . This compound inhibits phosphorylation of ERK5 and activation of the downstream transcription factor target MEF2C .
Biochemical Pathways
this compound affects the Raf/MEK/ERK cascade, inhibiting viral protein synthesis and the release of influenza virus . It also inhibits the phosphorylation of ERK5 and activation of the downstream transcription factor target MEF2C . In a wider kinase screening panel, this compound inhibited RPS6KA6 (RSK4) by 94%, RPS6KA3 (RSK2) by 88%, p90RSK by 52%, LCK by 94%, KIT by 69%, JAK3 by 55%, FGFR1 by 76%, CSF1R (FMS) by 96% and ABL by 81% .
Pharmacokinetics
The solubility of this compound in DMSO is 88 mg/mL at 25°C . It is insoluble in water and has a solubility of 88 mg/mL in ethanol at 25°C . The compound can be stored for 2 years at -20°C in powder form, for 2 weeks at 4°C in DMSO, and for 6 months at -80°C in DMSO .
Result of Action
this compound inhibits the activation of ERK5, suppresses C-terminus of Hsc70-interacting protein (CHIP) mediated p53 ubiquitination, leading to the reverse of the protective effect caused by laminar flow (L-flow) in human umbilical vein endothelial cells (HUVECs) exposed to 15d-PGJ2 . It also inhibits MEK5/ERK5/MEF2C-driven luciferase expression in HeLa and HEK293 cells .
Action Environment
The action of this compound can be influenced by environmental factors such as fluid shear stress. For instance, cyclic fluid shear stress promotes osteoblastic cells proliferation through the ERK5 signaling pathway . This compound (10 uM) inhibits ERK5 phosphorylation, and reduces myocyte enhancer factor 2 (MEF2) transcriptional activity in neonatal rat cardiomyocytes (NRCMs) stimulated by isoproterenol .
Analyse Biochimique
Biochemical Properties
BIX02189 selectively inhibits the catalytic activity of MEK5, a member of the mitogen-activated protein kinase (MAPK) family . It does not inhibit other closely related kinases such as MEK1, MEK2, ERK2, and JNK2 . This compound also inhibits ERK5, another member of the MAPK family . The inhibition of these kinases by this compound can affect various biochemical reactions within the cell, altering the activity of numerous enzymes, proteins, and other biomolecules .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, in HeLa cells, a model of human cervical cancer cells, this compound inhibits the phosphorylation of ERK5 but not ERK1/2 . This inhibition can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the ATP binding site of the TGF-β type I receptor (TβRI), thereby inhibiting its kinase activity . This inhibition prevents the activation of downstream signaling pathways, including the phosphorylation of ERK5 and the transcription of the downstream substrate MEF2C .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For example, this compound has been shown to significantly inhibit collagen accumulation and fibrogenic histological changes in the lung tissues of bleomycin-treated mice
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de BIX 02189 implique plusieurs étapes, notamment la formation de la structure centrale et la fonctionnalisation ultérieure. Le composé est généralement synthétisé par une série de réactions organiques, y compris des réactions d'amination et de cyclisation. Les conditions de réaction impliquent souvent l'utilisation de solvants comme le diméthylsulfoxyde (DMSO) et de catalyseurs pour faciliter les réactions .
Méthodes de production industrielle
La production industrielle de BIX 02189 suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé consiste à optimiser les conditions de réaction pour garantir un rendement et une pureté élevés. Le composé est généralement purifié à l'aide de techniques telles que la cristallisation et la chromatographie pour atteindre les niveaux de pureté souhaités .
Analyse Des Réactions Chimiques
Types de réactions
BIX 02189 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs dans sa structure. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions impliquant BIX 02189 comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le borohydrure de sodium. Les réactions sont généralement réalisées dans des solvants tels que le DMSO ou l'éthanol dans des conditions de température et de pression contrôlées .
Principaux produits
Les principaux produits formés à partir des réactions impliquant BIX 02189 dépendent des conditions de réaction spécifiques. Par exemple, les réactions d'oxydation peuvent donner des dérivés oxydés, tandis que les réactions de réduction peuvent produire des formes réduites du composé .
Applications de la recherche scientifique
BIX 02189 a un large éventail d'applications dans la recherche scientifique :
Industrie : BIX 02189 est utilisé dans le développement de nouveaux médicaments ciblant la voie MEK5-ERK5.
Mécanisme d'action
BIX 02189 exerce ses effets en inhibant sélectivement l'activité catalytique de MEK5 et d'ERK5. Il se lie au site de liaison de l'ATP de ces kinases, empêchant leur phosphorylation et leur activation ultérieure. Cette inhibition perturbe les voies de signalisation en aval, entraînant une réduction de l'activation transcriptionnelle des gènes cibles impliqués dans la prolifération et la survie cellulaires .
Comparaison Avec Des Composés Similaires
Composés similaires
BIX 02188 : Un autre inhibiteur sélectif de MEK5 avec une CI50 de 4,3 nM pour MEK5 et 810 nM pour ERK5.
PD 0325901 : Un inhibiteur sélectif de MEK1/2 avec des effets hors cible potentiels sur MEK5.
U0126 : Un inhibiteur non sélectif de MEK1/2 qui affecte également d'autres kinases.
Unicité
BIX 02189 est unique en raison de sa grande sélectivité et de sa puissance pour MEK5 et ERK5 par rapport aux autres composés similaires. Sa capacité à inhiber ces kinases sans affecter de manière significative les kinases étroitement apparentées comme MEK1, MEK2, ERK1 et ERK2 en fait un outil précieux dans la recherche .
Propriétés
IUPAC Name |
3-[N-[3-[(dimethylamino)methyl]phenyl]-C-phenylcarbonimidoyl]-2-hydroxy-N,N-dimethyl-1H-indole-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O2/c1-30(2)17-18-9-8-12-21(15-18)28-25(19-10-6-5-7-11-19)24-22-14-13-20(27(33)31(3)4)16-23(22)29-26(24)32/h5-16,29,32H,17H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXOBLVQIVXKEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=CC=C1)N=C(C2=CC=CC=C2)C3=C(NC4=C3C=CC(=C4)C(=O)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201025843 | |
| Record name | (3Z)-3-[[[3-[(Dimethylamino)methyl]phenyl]amino]phenylmethylene]-2,3-dihydro-N,N-dimethyl-2-oxo-1H-indole-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201025843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1265916-41-3 | |
| Record name | (3Z)-3-[[[3-[(Dimethylamino)methyl]phenyl]amino]phenylmethylene]-2,3-dihydro-N,N-dimethyl-2-oxo-1H-indole-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201025843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[[(4-Fluorophenyl)methyl]amino]-1,7-dihydro-5-methyl-7-oxo-[1,2,4]triazolo[1,5-a]pyrimidine-6-propanoic Acid](/img/structure/B566067.png)
![1-[4-(4-Fluorophenyl)-2-thiazolyl]-3,5-dimethyl-1H-pyrazole-4-propanoic Acid](/img/structure/B566068.png)

![1-Methyl-5-[[(5-methyl-4-phenyl-1H-pyrazol-3-yl)amino]carbonyl]-1H-pyrazole-4-carboxylic Acid](/img/structure/B566071.png)




![Methyl (3aR,4R,7aR)-4-[(1S)-Hydroxy((4R)-2-oxo-1,3-dioxolan-4-yl)methyl]-2-methyl-3a,7a-dihydro-4H-pyrano[3,4-d][1,3]oxazole-6-carboxylate](/img/structure/B566084.png)
![(3aR,4R,7aR)-3a,7a-Dihydro-2-methyl-4-[(1R,2R)-1,2,3-trihydroxypropyl]-4H-pyrano[3,4-d]oxazole-6-carboxylic Acid Methyl Ester](/img/structure/B566085.png)

